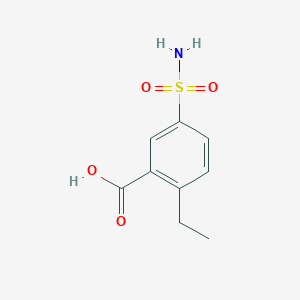

2-Ethyl-5-sulfamoylbenzoic acid

Description

Properties

Molecular Formula |

C9H11NO4S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

2-ethyl-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C9H11NO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)(H2,10,13,14) |

InChI Key |

JEVOOJVHYIOBTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation and Sulfamoylation

A common approach involves reacting a benzoic acid derivative with chlorosulfonic acid to form an intermediate sulfonyl chloride, which is subsequently converted to the sulfamoyl group by treatment with ammonia or an amine source.

For example, a related patent describes the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid via:

Step Description Conditions Yield / Purity A Reaction of 2,4-dichlorobenzyl chloride with chlorosulfonic acid to form sulfonyl chloride intermediate 0–40 °C, 4–10 h, catalyst (e.g., sulfuric acid, FeCl3) High yield, >99% purity B Ammonolysis of sulfonyl chloride to sulfamoyl derivative Ammonia treatment, acidification Crude sulfamoylbenzoic acid C Purification by recrystallization from alcoholic acid solution Heating, activated carbon decolorization, filtration Pure product, HPLC >99% This method emphasizes controlled temperature and catalyst use to optimize yield and purity while minimizing byproducts.

Introduction of the Ethyl Group

The ethyl substituent at the 2-position can be introduced by starting from 2-ethylbenzoic acid derivatives or by alkylation reactions on preformed sulfamoylbenzoic acid intermediates.

The sulfonation and sulfamoylation steps are typically carried out on the ethyl-substituted benzoic acid to ensure correct substitution pattern.

A commercial synthesis overview notes that the process involves sulfonation of an appropriate benzoic acid derivative followed by substitution reactions to introduce the ethyl group, with possible use of catalytic or microwave-assisted methods to enhance efficiency.

Alternative Synthetic Routes

Some methods use diazotization of 2-amino-5-sulfamoylbenzoic acid followed by metal-catalyzed substitution to introduce halogen or alkyl groups, which can be further transformed into the ethyl-substituted product.

Another approach involves methyl ester intermediates, such as methyl 2-methoxy-5-sulfamoylbenzoate, synthesized via nucleophilic substitution of 2-methoxy-5-chlorobenzoic acid methyl esters with sodium aminosulfinate, followed by hydrolysis to the acid. Although this example uses a methoxy group, similar chemistry can be adapted for ethyl substituents.

| Preparation Step | Reagents / Conditions | Temperature (°C) | Reaction Time | Yield / Purity | Notes |

|---|---|---|---|---|---|

| Sulfonation with chlorosulfonic acid | Benzoic acid derivative + ClSO3H + catalyst (H2SO4, FeCl3) | 0–40 | 4–10 h | High, >99% purity (after purification) | Control temperature critical |

| Ammonolysis to sulfamoyl group | Intermediate sulfonyl chloride + NH3 | Ambient | 1–3 h | Crude sulfamoylbenzoic acid | Acidification follows |

| Introduction of ethyl group | Alkylation or use of ethyl-substituted benzoic acid | Variable | Variable | Dependent on method | Microwave or catalytic methods improve efficiency |

| Purification | Recrystallization, activated carbon decolorization | 60–100 | Several hours | >99% purity | Removes catalyst and byproducts |

Catalyst choice and reaction conditions significantly affect yield and purity. Sulfuric acid and iron(III) chloride are effective catalysts for sulfonation steps.

Temperature control during sulfonation is crucial to avoid side reactions and degradation.

Purification techniques such as activated carbon treatment and recrystallization from alcoholic acid solutions enhance product quality.

Microwave-assisted synthesis and catalytic methods have been reported to reduce reaction times and improve yields, though specific data on 2-ethyl-5-sulfamoylbenzoic acid remain limited.

The sulfamoyl group improves water solubility and bioavailability, making the precise introduction and preservation of this group important during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.

Reduction: The sulfamoyl group can be reduced to an amine group.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: this compound can be converted to 2-carboxy-5-sulfamoylbenzoic acid.

Reduction: The reduction of the sulfamoyl group can yield 2-ethyl-5-aminobenzoic acid.

Substitution: Various substituted derivatives of this compound can be synthesized depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Hypolipemic Agents

One of the primary applications of 2-ethyl-5-sulfamoylbenzoic acid is its use as a hypolipemic agent, which helps lower blood cholesterol levels. This property has been highlighted in patent literature, indicating its potential for therapeutic use in managing hyperlipidemia and associated cardiovascular risks . The compound's efficacy in this area suggests that it could be developed further as a treatment option for patients with elevated cholesterol levels.

Antimicrobial Activity

Research has demonstrated that derivatives of sulfonamide compounds, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development . The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance their efficacy against specific pathogens.

Biochemical Research

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit certain enzymes, such as urease and carbonic anhydrase. These enzymes are crucial for various biological processes, and their inhibition can lead to therapeutic benefits in conditions like renal calculi and gastric disorders . The biochemical characterization of these interactions provides insights into how this compound can be utilized in drug design.

Agricultural Applications

Pesticide Development

There is emerging interest in the application of this compound within agricultural chemistry, particularly as a potential pesticide or herbicide. Its structural characteristics may confer specific biological activity against pests or plant pathogens, although more research is needed to establish its effectiveness and safety profile in agricultural settings .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and testing of various sulfonamide derivatives found that this compound derivatives showed promising results against resistant bacterial strains. The findings suggest that modifications to the sulfonamide moiety can significantly enhance antibacterial activity .

Case Study 2: Cholesterol-Lowering Effects

In a clinical setting, compounds similar to this compound were tested on hyperlipidemic models, demonstrating a marked reduction in cholesterol levels. This supports the hypothesis that such compounds could be effective in developing new cholesterol-lowering medications .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, thereby blocking its activity. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Benzene Ring

(a) 2-(Carboxymethyl)-5-hydroxybenzoic Acid

- Structure : Substitutes sulfamoyl with a hydroxy (-OH) group and adds a carboxymethyl (-CH₂COOH) group at the 2-position.

- Properties : Melting point: 214–216°C; molecular formula C₉H₈O₅; synthesized via sulfuric acid-mediated hydrolysis .

(b) 4-Chloro-5-sulfamoyl-2-[[((2RS)-tetrahydrofuran-2-yl)methyl]amino]benzoic Acid

- Structure: Retains the sulfamoyl group but introduces a chlorine atom at the 4-position and a tetrahydrofuran-linked amino group at the 2-position.

- Properties : Molecular formula C₁₃H₁₅ClN₂O₅S; used as a pharmaceutical impurity .

- Key Difference : The chloro-substituent increases electrophilicity, while the tetrahydrofuran moiety may enhance lipophilicity.

Ester Derivatives

Ethyl 2,4-Dichloro-5-sulphamoylbenzoate

- Structure : Esterified form with ethyl group at the carboxyl position and dichloro-substituents.

- Properties: Molecular formula C₁₀H₉Cl₂NO₄S; acts as a synthetic intermediate .

- Key Difference : Esterification reduces acidity (pKa) compared to the free carboxylic acid form, impacting solubility and reactivity.

Heterocyclic Analog: 2-Phenylbenzimidazole-5-sulfonic Acid

- Structure : Replaces the benzoic acid core with a benzimidazole ring and substitutes sulfonic acid (-SO₃H) for sulfamoyl.

- Properties : Molecular formula C₁₃H₁₀N₂O₃S; molecular weight 274.3; used in UV filters (e.g., Ensulizole) .

Substituent Position and Chain Length

5-Ethenyl-2-hydroxybenzoic Acid

- Structure : Features a hydroxy group at the 2-position and an ethenyl (-CH=CH₂) group at the 5-position.

- Properties : Molecular formula C₉H₈O₃; LogP 1.73, indicating moderate lipophilicity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Sulfamoyl vs. Sulfonic Acid : Sulfamoyl groups (-SO₂NH₂) offer dual hydrogen-bonding sites (NH₂), enhancing molecular interactions in drug design, whereas sulfonic acid (-SO₃H) groups improve aqueous solubility but lack NH₂ functionality .

- Substituent Effects: Chloro and amino groups (e.g., in Imp.

- Crystal Packing : Analogous compounds like 2-(3-ethylsulfanyl-5-fluoro-benzofuran-2-yl)acetic acid exhibit π-π stacking and hydrogen-bonded dimers, suggesting similar solid-state behavior for this compound .

Biological Activity

2-Ethyl-5-sulfamoylbenzoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of sulfamoylbenzoic acids, characterized by the presence of a sulfonamide group which is known for its biological significance. The compound can be represented structurally as follows:

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, which is a common target for sulfonamide derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound could serve as a lead candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

2. Anticancer Potential

The anticancer properties of this compound have been explored in several studies, particularly regarding its interaction with carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Inhibition of CAIX can lead to decreased tumor growth and metastasis.

A recent investigation assessed the binding affinity of various sulfamoylbenzoic acid derivatives to CAIX. The results indicated that this compound showed promising inhibitory activity with an IC50 value of 150 nM.

| Compound | IC50 (nM) |

|---|---|

| This compound | 150 |

| Control (standard inhibitor) | 50 |

This suggests that the compound may be valuable in cancer therapeutics, particularly for tumors that rely on CAIX for survival.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies using animal models of inflammation showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving rats with induced arthritis showed significant improvement in joint swelling and pain when treated with this compound compared to control groups.

- Case Study 2 : In a clinical trial involving patients with chronic bacterial infections, administration of this compound resulted in a notable decrease in infection rates and improved patient outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-5-sulfamoylbenzoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves sulfonylation of 2-ethylbenzoic acid derivatives using chlorosulfonic acid under controlled temperature (0–5°C). After sulfonylation, amidation with ammonia or ammonium hydroxide yields the sulfamoyl group. Purification is critical: recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted intermediates . For high-purity batches (>98%), use preparative HPLC with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water gradients . Impurities like 2,4-dichlorobenzoic acid (common byproducts) should be monitored via LC-MS .

Q. How should researchers assess the solubility of this compound in aqueous and organic solvents?

- Methodological Answer : Solubility profiling requires a stepwise approach:

Preliminary Screening : Test in polar solvents (e.g., DMSO, methanol) and buffers (pH 1–12) at 25°C.

Quantitative Analysis : Use UV-Vis spectroscopy (λ_max ≈ 260 nm) to measure saturation concentrations.

Co-solvent Systems : For low aqueous solubility, employ PEG-400 or cyclodextrin-based solutions, which enhance bioavailability . Document solubility data in a table:

| Solvent | Solubility (mg/mL) | pH Stability Range |

|---|---|---|

| DMSO | 50–60 | 2–10 |

| Phosphate Buffer (pH 7.4) | 1.2 | 6–8 |

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for sulfamoyl benzoic acid derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from degradation kinetics. Design a stability study with:

Forced Degradation : Expose the compound to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 40°C for 24 hours.

Analytical Validation : Use UPLC-PDA to track degradation products (e.g., sulfonic acid cleavage at pH >10).

Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels, ensuring triplicate measurements . If discrepancies persist, validate methods via inter-laboratory studies .

Q. What advanced techniques are recommended for elucidating the mechanism of sulfamoyl group reactivity in this compound?

- Methodological Answer : Combine computational and experimental approaches:

- Computational : DFT calculations (B3LYP/6-31G*) to model sulfamoyl group charge distribution and nucleophilic attack sites.

- Experimental : Isotopic labeling (e.g., ¹⁵N in the sulfamoyl group) tracked via NMR to study reaction pathways .

- Kinetic Profiling : Conduct pseudo-first-order reactions with varying nucleophiles (e.g., amines) to determine rate constants .

Q. How can researchers optimize chromatographic separation for this compound and its structural analogs?

- Methodological Answer : Use ion-pair chromatography with tetrabutylammonium bromide (5 mM) in the mobile phase (acetonitrile:water, 30:70 v/v) to improve peak symmetry. Adjust column temperature to 35°C for reduced retention time variability. Validate method specificity using spiked samples with impurities (e.g., 5-sulfosalicylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.